molecular formula C25H38O4 B1250325 Ardisiphenol C

Ardisiphenol C

Cat. No. B1250325
M. Wt: 402.6 g/mol
InChI Key: JAMQFDQVIRENDO-NQLNTKRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ardisiphenol C is an acetate ester obtained from the formal condensation of acetic acid with the hydroxy group at position 1 of 6-[(8Z,11Z)-heptadeca-8,11-dien-1-yl]benzene-1,2,4-triol. Isolated from the dried fruits of Ardisia colorata, it exhibits scavenging activity towards DPPH radicals and cytotoxicity against murine breast cancer cell line, FM3A. It has a role as a metabolite, an antineoplastic agent and a radical scavenger. It is an acetate ester and a member of resorcinols. It derives from a 6-[(8Z,11Z)-heptadeca-8,11-dien-1-yl]benzene-1,2,4-triol.

Scientific Research Applications

Antioxidant Properties and Cytotoxicity

Ardisiphenol C, identified in the fruits of Ardisia colorata, exhibits significant antioxidant activities. Studies by Sumino, Sekine, Ruangrungsi, and Ikegami (2001, 2002) found that Ardisiphenols A-C, including Ardisiphenol C, demonstrate scavenging activities towards 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. They also observed cytotoxicities against the murine breast cancer cell line FM3A, suggesting potential therapeutic applications in cancer treatment (Sumino et al., 2001) (Sumino et al., 2002).

Antitumor Effect

Zhao et al. (2014) studied Ardisiphenol D, a related compound, which showed promising antitumor effects in human non-small-cell lung cancer A549 cells. It induced apoptosis and suppressed tumor growth in vivo. This research suggests that Ardisiphenol C, being a closely related compound, may also possess similar antitumor properties (Zhao et al., 2014).

Antibacterial Activity

Ye et al. (2022) identified Ardisiphenol I and J in Ardisia crenata, which exhibited moderate antibacterial activity against Enterococcus faecalis. This suggests that Ardisiphenol C could also have potential antibacterial applications, given its structural similarities (Ye et al., 2022).

Potential Anticancer Effects

Zhu et al. (2012) discovered that alkylphenol derivatives, including Ardisiphenol D, induced endoplasmic reticulum stress, causing G1 arrest and apoptosis in human non-small-cell lung cancer cells. This indicates a potential route through which Ardisiphenol C may exert anticancer effects (Zhu et al., 2012).

properties

Product Name

Ardisiphenol C

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,6-dihydroxyphenyl] acetate

InChI

InChI=1S/C25H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-23(27)20-24(28)25(22)29-21(2)26/h7-8,10-11,19-20,27-28H,3-6,9,12-18H2,1-2H3/b8-7-,11-10-

InChI Key

JAMQFDQVIRENDO-NQLNTKRDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C

synonyms

ardisiphenol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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